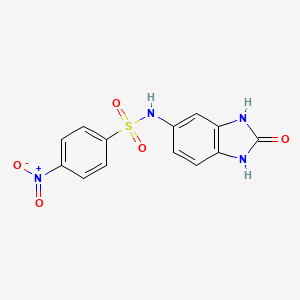
4-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide
Overview
Description
4-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole core, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the formation of the benzimidazole ring through a cyclization reaction involving o-phenylenediamine and a suitable carbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization and nitration processes efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 4-amino-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme activity.
Medicine
Medicinally, compounds with similar structures have been investigated for their antimicrobial and anticancer properties. The presence of the benzimidazole ring is particularly significant due to its known biological activity.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable, functionalized aromatic compounds.
Mechanism of Action
The biological activity of 4-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide is often attributed to its ability to interact with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can inhibit enzyme activity. The benzimidazole ring can bind to active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-6-yl)benzenesulfonamide: Similar structure but with a different substitution pattern on the benzimidazole ring.
4-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide derivatives: Various derivatives with different substituents on the benzimidazole or benzene rings.
Uniqueness
The unique combination of the nitro group, benzimidazole ring, and sulfonamide group in this compound provides a distinct set of chemical properties and biological activities that are not commonly found in other compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-nitro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5S/c18-13-14-11-6-1-8(7-12(11)15-13)16-23(21,22)10-4-2-9(3-5-10)17(19)20/h1-7,16H,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJNAHZXFFHPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3495598.png)
![N-[4-(acetylamino)phenyl]-5-(2-fluorophenyl)-2-furamide](/img/structure/B3495606.png)
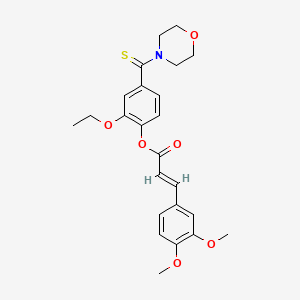
![2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline](/img/structure/B3495623.png)
![N-(2-PHENYLETHYL)-2-[(PYRROLIDINE-1-SULFONYL)AMINO]BENZAMIDE](/img/structure/B3495629.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B3495640.png)
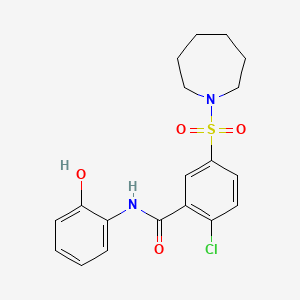
![2-[2-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOIC ACID](/img/structure/B3495646.png)
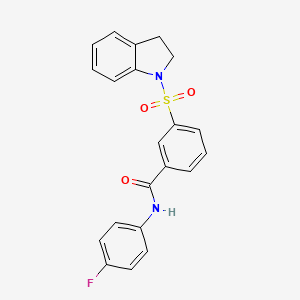
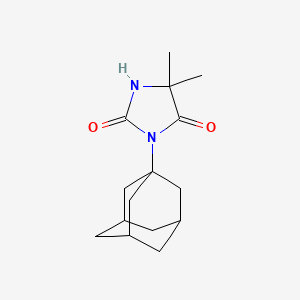
![5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3495662.png)
![N-(2-hydroxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3495689.png)

![2-(4-chlorophenoxy)-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B3495693.png)
